
(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol, also known as TFMOH, is a chiral alcohol with a unique chemical structure. It has been widely used in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is not well understood. However, it is believed that (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol acts as a chiral auxiliary, facilitating the formation of chiral compounds through asymmetric synthesis. (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can also act as a chiral dopant, imparting optical activity to liquid crystals.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol. However, studies have shown that (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is not toxic and does not exhibit any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is its high enantioselectivity, which makes it an ideal chiral building block for asymmetric synthesis. Additionally, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is readily available and relatively easy to synthesize. However, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has some limitations, including its high cost and limited availability in large quantities.
Direcciones Futuras
There are several future directions for the research on (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol. One potential application is in the development of new chiral drugs and agrochemicals. (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can also be used as a chiral dopant in liquid crystals for the development of new display technologies. Additionally, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can be used as a chiral ligand in asymmetric catalysis for the synthesis of new chiral compounds.
Conclusion
In conclusion, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol is a chiral alcohol with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has high enantioselectivity and is readily available, making it an ideal chiral building block for asymmetric synthesis. Future research on (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can lead to the development of new chiral compounds and technologies.
Métodos De Síntesis
(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol can be synthesized through several methods, including the reduction of the corresponding ketone or aldehyde, the Grignard reaction, and the alkylation of a carbanion. The most common method for (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol synthesis is the reduction of 2,2,2-trifluoroacetophenone using a chiral reducing agent, such as L-selectride or DIBAL-H.
Aplicaciones Científicas De Investigación
(2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has been extensively used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. For example, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has been used in the synthesis of chiral β-blockers, anticonvulsants, and herbicides. Additionally, (2R)-6,6,6-Trifluoro-2-methylhexan-1-ol has been used as a chiral dopant in liquid crystals and as a chiral ligand in asymmetric catalysis.
Propiedades
IUPAC Name |
(2R)-6,6,6-trifluoro-2-methylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUBASFJIUJJNY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2734895.png)
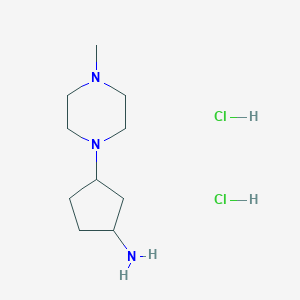
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2734902.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
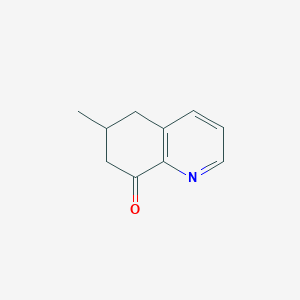
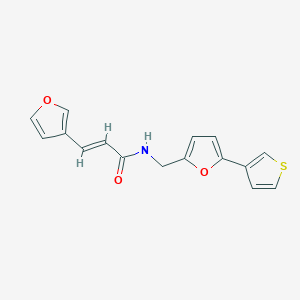
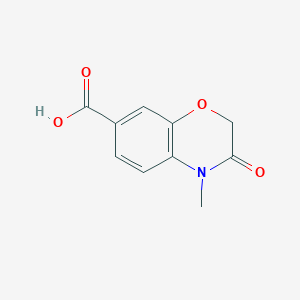
![4-((1H-imidazol-1-yl)methyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2734908.png)

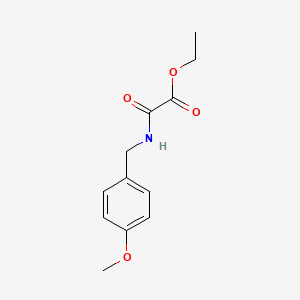
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2734914.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2734917.png)
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2734918.png)